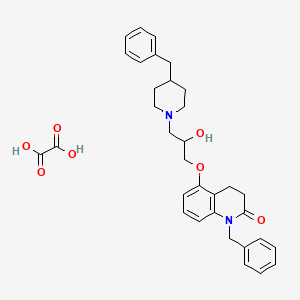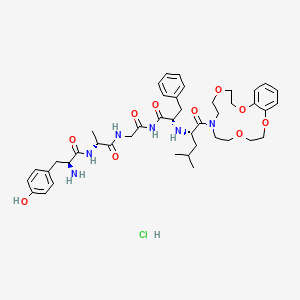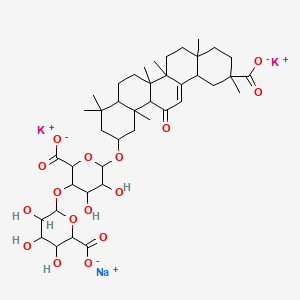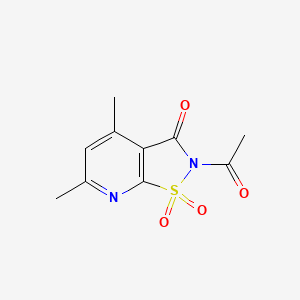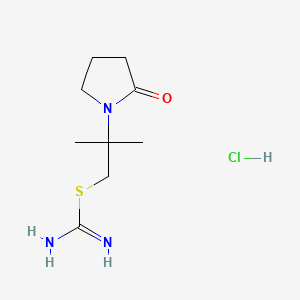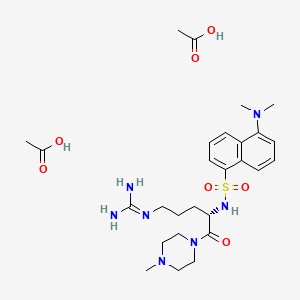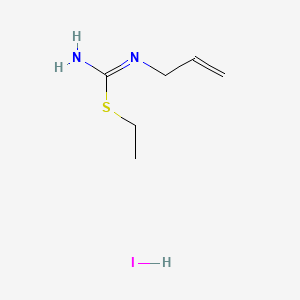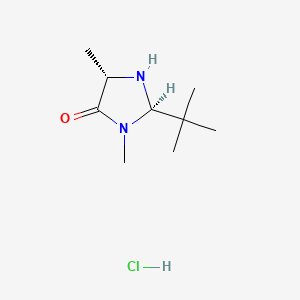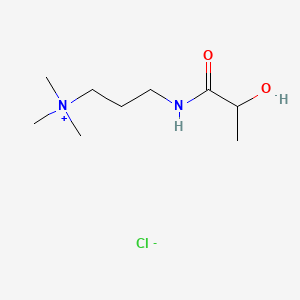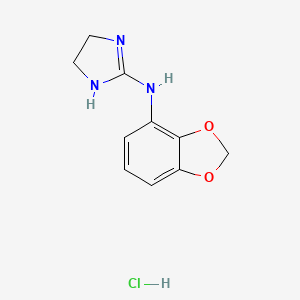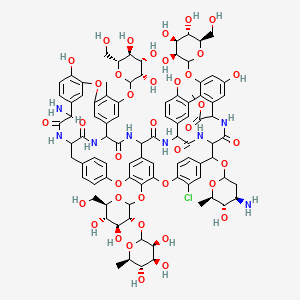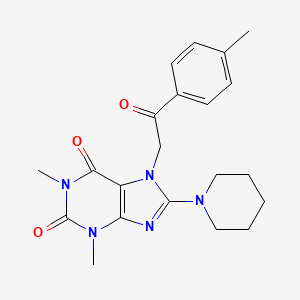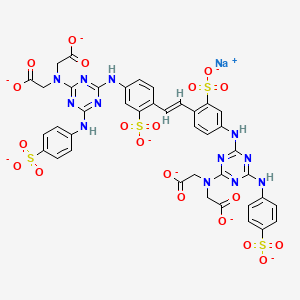
Glycine, N,N'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is a complex organic compound. It is known for its applications in various scientific fields, particularly in the synthesis of dyes and pigments. This compound is characterized by its intricate molecular structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves several steps. The process typically begins with the preparation of intermediate compounds, such as sulfonated phenylene diamines and triazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as filtration and crystallization, to isolate the final product from impurities.
化学反应分析
Types of Reactions
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
科学研究应用
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context and application.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share similar sulfonic acid groups and are used in similar applications.
Triazine derivatives: These compounds contain triazine units and are used in the synthesis of dyes and pigments.
Azo dyes: These compounds contain azo groups and are widely used in the dye industry.
Uniqueness
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is unique due to its complex molecular structure, which combines multiple functional groups and aromatic units. This complexity contributes to its versatility and reactivity in various scientific and industrial applications.
属性
CAS 编号 |
174305-36-3 |
|---|---|
分子式 |
C40H28N12NaO20S4-7 |
分子量 |
1148.0 g/mol |
IUPAC 名称 |
sodium;2-[[4-[4-[(E)-2-[4-[[4-[bis(carboxylatomethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C40H36N12O20S4.Na/c53-31(54)17-51(18-32(55)56)39-47-35(41-23-7-11-27(12-8-23)73(61,62)63)45-37(49-39)43-25-5-3-21(29(15-25)75(67,68)69)1-2-22-4-6-26(16-30(22)76(70,71)72)44-38-46-36(42-24-9-13-28(14-10-24)74(64,65)66)48-40(50-38)52(19-33(57)58)20-34(59)60;/h1-16H,17-20H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/q;+1/p-8/b2-1+; |
InChI 键 |
HAZGLGDXITZVHO-TYYBGVCCSA-F |
手性 SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


